1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Its molecular formula is and it has a molecular weight of 404.18 g/mol. This compound features a benzyl group and a bromophenyl moiety attached to the piperazine ring, which contributes to its unique chemical properties and potential biological activities. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmacology.
1-Benzyl-3-(2-bromophenyl)piperazine is classified as a central nervous system stimulant and has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have shown varying degrees of psychoactive effects, which may include stimulant or hallucinogenic properties.
The synthesis of 1-benzyl-3-(2-bromophenyl)piperazine dihydrochloride typically involves several methods:
These methods can be adapted for industrial production, often employing solid-phase synthesis techniques that are scalable and cost-effective. Photocatalytic synthesis has also been explored as an environmentally friendly alternative.
The molecular structure of 1-benzyl-3-(2-bromophenyl)piperazine dihydrochloride can be represented by the following details:
C1CN(CC(N1)C2=CC=CC=C2Br)CC3=CC=CC=C3.Cl.Cl
WWWQDTQEQADGFV-UHFFFAOYSA-N
The structure consists of a piperazine ring substituted with a benzyl group and a bromophenyl group, which influences its binding affinity and selectivity towards certain receptors compared to other similar compounds.
1-Benzyl-3-(2-bromophenyl)piperazine can undergo various chemical reactions typical of piperazine derivatives:
These reactions are essential for exploring the compound's potential modifications to enhance its biological activity or alter its pharmacological profile.
The mechanism of action of 1-benzyl-3-(2-bromophenyl)piperazine involves its interaction with neurotransmitter systems:
This compound's specific binding interactions could lead to distinct pharmacological profiles that warrant further investigation in both therapeutic and recreational contexts.
Relevant data for further analysis includes:
These properties are critical for understanding how the compound behaves in various environments and applications.
1-Benzyl-3-(2-bromophenyl)piperazine dihydrochloride has potential applications in scientific research, particularly in:
Research involving this compound focuses on its interactions with various receptors, particularly those involved in serotonin and dopamine signaling pathways, indicating its relevance in both therapeutic development and psychoactive studies.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: